molecular formula C12H23N3 B11740952 [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine

Cat. No.: B11740952
M. Wt: 209.33 g/mol
InChI Key: FXACPQJZKWEWOK-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a secondary amine featuring a 1,5-dimethylpyrazole core linked via a methylene bridge to a hexyl chain. The 1,5-dimethyl substitution on the pyrazole ring eliminates hydrogen-bonding capacity at the N–H positions, influencing its solubility and intermolecular interactions . The hexyl chain confers significant lipophilicity, which may enhance membrane permeability in biological systems compared to shorter alkyl or aromatic substituents .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]hexan-1-amine

InChI

InChI=1S/C12H23N3/c1-4-5-6-7-8-13-9-12-10-14-15(3)11(12)2/h10,13H,4-9H2,1-3H3

InChI Key

FXACPQJZKWEWOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=C(N(N=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with hexylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine Derivatives
Compound Name Molecular Formula Mol. Wt. (g/mol) Substituent Type logP (Predicted) Purity (%) Category (Evidence Source)
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine C₁₂H₂₃N₃ 209.34 Long alkyl (C6) ~3.5 N/A N/A
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride C₈H₁₆N₃Cl 189.69 Short alkyl (C1) ~1.2 ≥95 D5
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine C₁₄H₁₉FN₃ 245.33 Aromatic (fluorophenyl) ~2.8 ≥95 D5
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine C₁₂H₁₇N₃S 235.35 Heteroaromatic ~2.5 ≥95 D5

Key Observations :

  • Lipophilicity : The hexyl derivative (predicted logP ~3.5) is markedly more lipophilic than methyl (logP ~1.2) or fluorophenyl (logP ~2.8) analogs, suggesting superior passive diffusion across lipid bilayers .
  • Hydrogen Bonding: Unlike non-methylated pyrazole derivatives, the 1,5-dimethyl group eliminates N–H donors, reducing hydrogen-bond-driven crystal packing and solubility in polar solvents .

Key Observations :

  • Commercial Demand : Methyl and thiophenyl derivatives are more widely available, indicating higher demand for applications in medicinal chemistry .

Biological Activity

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique structural combination of a dimethyl-substituted pyrazole ring and a hexyl amine side chain, which may enhance its solubility and bioavailability compared to other similar compounds. This article explores the biological activity of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is C₉H₁₄N₄, with a structure characterized by the following features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Hexyl Amine Group : A long aliphatic chain that enhances lipophilicity.

Mechanisms of Biological Activity

The biological activity of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is primarily attributed to the pyrazole moiety. Pyrazole derivatives have been documented to exhibit various pharmacological effects:

  • Anti-inflammatory : Compounds containing pyrazole rings often show anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial : The antimicrobial activity of pyrazoles has been explored, indicating efficacy against bacterial and fungal strains.

Research Findings

Several studies have investigated the biological activity of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine and related compounds. Below are key findings:

Table 1: Biological Activities of Related Pyrazole Compounds

Compound NameStructure FeaturesBiological Activity
1-MethylpyrazoleSingle methyl group on the pyrazole ringAnti-inflammatory
3-HexylpyrazoleHexyl group at position 3 on the pyrazoleAnticancer
4-AminoantipyrineAmino group at position 4 on a similar pyrazoleAnalgesic and antipyretic
5-MethylpyrazoloneMethyl substitution at position 5Antimicrobial

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators. This suggests that (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine may have similar anti-inflammatory effects.
  • Anticancer Potential : Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. Further studies are needed to assess the efficacy of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine in this context.
  • Antimicrobial Studies : Preliminary tests have shown that pyrazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The specific activity of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine against various microbial strains warrants further investigation.

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